(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol
Descripción
This compound, also designated as LX2932, is a sphingosine-1-phosphate lyase (SPL) inhibitor developed for autoimmune and inflammatory conditions. Its structure features a tetraol backbone (butane-1,2,3,4-tetraol) substituted with an imidazole ring at position 1 and an isoxazol-3-yl group at position 2 of the imidazole. The stereochemistry (1R,2S,3R) and hydroxyl-rich structure contribute to its water solubility and receptor-binding specificity. Preclinical studies demonstrate its efficacy in reducing circulating lymphocytes and ameliorating rheumatoid arthritis (RA) pathology in murine models via SPL inhibition .
Propiedades
Número CAS |
1055027-48-9 |
|---|---|
Fórmula molecular |
C10H13N3O5 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
(1R,2S,3R)-1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H13N3O5/c14-4-7(15)9(17)8(16)6-3-11-10(12-6)5-1-2-18-13-5/h1-3,7-9,14-17H,4H2,(H,11,12)/t7-,8-,9-/m1/s1 |
Clave InChI |
WGDPRIZUIYIENM-IWSPIJDZSA-N |
SMILES |
C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O |
SMILES isomérico |
C1=CON=C1C2=NC=C(N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O |
Sinónimos |
1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol LX 2932 LX-2932 LX2932 |
Origen del producto |
United States |
Métodos De Preparación
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step organic synthetic route involving:
- Construction of the imidazole and isoxazole heterocyclic rings,
- Introduction of the butane-1,2,3,4-tetraol backbone with defined stereochemistry,
- Coupling of the heterocyclic moieties to the tetraol scaffold,
- Purification and stereochemical verification.
Control of stereochemistry at the 1R, 2S, and 3R centers is critical, often achieved by using chiral starting materials or asymmetric synthesis techniques.
Key Synthetic Steps and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of Isoxazole Intermediate | Cyclization of β-keto oximes or nitrile oxides under mild conditions | Isoxazole ring formation typically uses 1,3-dipolar cycloaddition reactions |
| 2 | Preparation of Imidazole Derivative | Condensation of α-haloketones with amidines or related precursors | Imidazole ring formed via classical Debus synthesis or modified protocols |
| 3 | Formation of Chiral Butane Tetraol Backbone | Asymmetric dihydroxylation of butene derivatives or use of chiral pool starting materials like L-threitol | Ensures correct stereochemistry (1R,2S,3R) |
| 4 | Coupling of Heterocycles to Tetraol | Cross-coupling reactions or nucleophilic substitution under controlled pH and temperature | Solvent systems often include alcohols to maintain solubility |
| 5 | Purification and Stereochemical Confirmation | Chromatography (HPLC), crystallization, and spectroscopic methods (NMR, X-ray crystallography) | Essential to confirm stereochemical integrity |
Detailed Research Findings
Stereochemical Control: The chiral centers on the butane-1,2,3,4-tetraol are introduced via asymmetric synthesis methods. Literature indicates the use of asymmetric dihydroxylation reactions or chiral pool synthesis from naturally occurring tetraols, ensuring the (1R,2S,3R) configuration is achieved with high enantiomeric excess.
Heterocyclic Assembly: The isoxazole ring is formed through 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, a well-established method in heterocyclic chemistry. The imidazole ring is synthesized via condensation reactions involving α-haloketones and amidines, which can be modified to introduce substituents at the 5-position.
Coupling Strategy: The final coupling step linking the heterocyclic moieties to the tetraol backbone is sensitive to reaction conditions. Mild temperatures and controlled pH are maintained to prevent degradation of the polyol structure. Alcoholic solvents such as methanol or ethanol are preferred for solubility and reaction efficiency.
Yield and Purity: Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry is crucial to maximize yield and purity. Purification is commonly achieved by chromatographic techniques, and stereochemical purity is confirmed by NMR spectroscopy and, where possible, X-ray crystallography.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 0°C to 50°C | Controls reaction rate and stereochemical integrity |
| Solvent | Methanol, Ethanol, Dichloromethane | Solubility of intermediates and final product |
| pH | Neutral to slightly acidic (pH 5-7) | Stability of tetraol and heterocycles |
| Reagent Stoichiometry | Slight excess of coupling agents (1.1-1.2 eq) | Ensures complete reaction without excess impurities |
| Purification | HPLC, recrystallization | Achieves high purity and stereochemical confirmation |
| Stereochemical Yield | >90% enantiomeric excess | Essential for biological activity |
Summary of Literature and Patent Insights
The compound is related to imidazole-based molecules studied for enzyme inhibition, particularly sphingosine 1-phosphate lyase, indicating that the synthetic methods are designed to preserve functional group integrity for biological testing.
Despite its complexity, the synthetic routes are reproducible with careful control of stereochemistry and reaction conditions, as documented in medicinal chemistry journals and patent filings.
The compound’s molecular formula is C10H13N3O5, consistent with the presence of isoxazole, imidazole, and tetraol functionalities.
Análisis De Reacciones Químicas
LX-2932 se somete a varias reacciones químicas, que incluyen:
Oxidación: LX-2932 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir LX-2932 en formas reducidas, alterando sus propiedades químicas.
Sustitución: LX-2932 puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros, lo que lleva a diferentes derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
LX-2932 se ha explorado para diversas aplicaciones de investigación científica, que incluyen:
Química: Como compuesto modelo para estudiar la inhibición de la liasa de esfingosina 1-fosfato y sus efectos sobre el metabolismo de los lípidos.
Biología: Investigación del papel de la esfingosina 1-fosfato en la regulación del sistema inmunológico y su potencial como objetivo terapéutico para enfermedades autoinmunes.
Mecanismo De Acción
LX-2932 ejerce sus efectos al inhibir la liasa de esfingosina 1-fosfato, una enzima responsable de la degradación de la esfingosina 1-fosfato. Al inhibir esta enzima, LX-2932 aumenta los niveles de esfingosina 1-fosfato, lo que puede modular las respuestas inmunitarias y reducir la inflamación. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de la esfingosina 1-fosfato, que juega un papel crítico en el tráfico y la función de las células inmunitarias .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
LX2931: (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone Oxime
- Structural Difference : LX2931 replaces the isoxazol-3-yl group in LX2932 with a 1,2,3,4-tetrahydroxybutyl substituent at position 2 of the imidazole.
- Biological Activity : Both compounds reduce lymphocyte counts in RA mouse models dose-dependently, but LX2932 shows marginally superior efficacy in thymic lymphocyte sequestration (EC₅₀: 0.5 mg/kg vs. 1.2 mg/kg for LX2931) .
- Pharmacokinetics : The isoxazole moiety in LX2932 enhances metabolic stability compared to LX2931’s oxime group, which may undergo faster hepatic clearance .
| Parameter | LX2932 | LX2931 |
|---|---|---|
| Substituent (imidazole) | 2-(Isoxazol-3-yl) | 2-(1,2,3,4-Tetrahydroxybutyl) |
| EC₅₀ (lymphocyte reduction) | 0.5 mg/kg | 1.2 mg/kg |
| Metabolic Stability | High (isoxazole resistance to hydrolysis) | Moderate (oxime susceptible to reduction) |
Positional Isomer: (1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol
- Structural Difference : The imidazole substituent shifts from position 5 (LX2932) to position 3.
- Physicochemical Properties : The positional isomer exhibits lower aqueous solubility (23 mg/mL vs. 45 mg/mL for LX2932) due to altered hydrogen-bonding patterns .
- Biological Relevance : Patent data suggest the 4-yl isomer has reduced SPL inhibitory activity (IC₅₀: 120 nM vs. 35 nM for LX2932), highlighting the critical role of imidazole substitution geometry .
Benzimidazole-Based Analogues
Compounds such as 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (Compound 5, ) share a heterocyclic core but lack hydroxyl groups and isoxazole substituents.
- Activity: These analogues target non-SPL pathways (e.g., kinase inhibition) and show weaker anti-inflammatory effects in RA models (IC₅₀ > 1 µM) .
- Solubility : The absence of tetraol groups results in poor aqueous solubility (<5 mg/mL), limiting their therapeutic utility compared to LX2932 .
Metabolite: 1-{2-[1-(Hydroxyimino)ethyl]-1H-imidazol-5-yl}butane-1,2,3,4-tetrol
- Structural Difference: The isoxazol-3-yl group in LX2932 is replaced with a hydroxyiminoethyl group.
- Stability: This metabolite, detected in blood samples, is less stable under physiological conditions due to the labile hydroxyimino moiety, underscoring LX2932’s structural optimization for durability .
Actividad Biológica
(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol, also known as LX2932, is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and autoimmune disorders. This compound functions primarily as a sphingosine 1-phosphate (S1P) lyase inhibitor, impacting sphingolipid metabolism and immune cell trafficking.
- Molecular Formula : C10H13N3O5
- Molecular Weight : 255.23 g/mol
- CAS Number : 1055027-48-9
LX2932 inhibits sphingosine 1-phosphate lyase (S1PL), an enzyme responsible for the degradation of sphingosine 1-phosphate (S1P). By inhibiting S1PL, LX2932 increases the levels of S1P in lymphoid tissues, promoting lymphocyte sequestration and reducing their circulation in the bloodstream. This mechanism is particularly relevant for conditions like rheumatoid arthritis and multiple sclerosis where lymphocyte activity contributes to disease pathology .
Anti-inflammatory Effects
Research indicates that LX2932 exhibits significant anti-inflammatory properties. In various cellular models:
- Inhibition of Pro-inflammatory Cytokines : LX2932 has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This inhibition is likely due to the compound's effects on NF-kB signaling pathways .
- Neuroprotection : LX2932 may provide neuroprotective effects by reducing microglial activation and apoptosis in models of neuroinflammation. This is achieved through its ability to modulate inflammatory mediators and inhibit pathways leading to neuronal cell death .
Case Studies
Several studies have explored the biological activity of LX2932:
- In a study involving murine models of rheumatoid arthritis, treatment with LX2932 resulted in decreased joint inflammation and damage. The compound effectively reduced lymphocyte infiltration into affected tissues .
- Another study demonstrated that LX2932 could mitigate symptoms in models of multiple sclerosis by preventing demyelination associated with excessive immune response .
Data Summary
Pharmacokinetics
The pharmacokinetic profile of LX2932 indicates good oral bioavailability and favorable distribution characteristics. Its ability to penetrate lymphoid tissues enhances its therapeutic potential for systemic inflammatory conditions .
Q & A
Q. What synthetic strategies are recommended for achieving stereochemical purity in this compound?
The synthesis requires multi-step regioselective reactions. Key steps include:
- Condensation of isoxazole precursors (e.g., hydroxylamine hydrochloride) with imidazole derivatives under pH-controlled conditions (pH 4–6) to form the heterocyclic core .
- Stereochemical control via chiral auxiliaries or asymmetric catalysis, as demonstrated in analogous tetraol syntheses. For example, (2R,3R)-configured tetraols are stabilized by hydrogen-bonding networks during recrystallization in ethanol/water mixtures .
- Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization to isolate enantiomerically pure product .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies hydroxyl protons (δ ~4.5–5.5 ppm) and imidazole/isoxazole ring protons (δ ~7.0–8.5 ppm). 2D techniques (COSY, HSQC) confirm connectivity .
- IR Spectroscopy : Hydroxyl stretches (3200–3500 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .
- HPLC : Chiral columns (e.g., Chiralpak IA) with UV detection (λ = 254 nm) assess enantiomeric excess (>98% purity) .
Q. How can solubility challenges be addressed for in vitro biological assays?
- Co-solvent systems : Use DMSO/water (≤10% DMSO) to dissolve the compound without precipitating hydroxyl groups.
- Cyclodextrin inclusion complexes : β-cyclodextrin (molar ratio 1:2) enhances solubility by encapsulating hydrophobic regions .
- pH adjustment : Deprotonation at pH > 7 (e.g., phosphate buffer) improves solubility but requires stability validation via accelerated degradation studies (40°C/75% RH) .
Advanced Research Questions
Q. How can conflicting NMR data for stereochemical assignments be resolved?
- NOESY/ROESY : Detect spatial proximity between hydroxyl protons and adjacent stereocenters (e.g., H-1R and H-2S in the tetraol backbone) .
- Computational modeling : Density Functional Theory (DFT) predicts coupling constants (e.g., for vicinal diols) and chemical shifts. Compare with experimental data to validate configurations .
- X-ray crystallography : Single-crystal diffraction unambiguously confirms absolute stereochemistry. Crystallize using slow evaporation in MeOH/acetone (1:1) .
Q. What methodologies evaluate environmental persistence and degradation pathways?
- Abiotic degradation : Hydrolysis studies (pH 3–9, 25–50°C) with LC-MS/MS monitoring identify stable intermediates (e.g., dehydroxylated imidazole derivatives) .
- Biotic degradation : Soil/water microcosm assays track microbial breakdown using C-labeled compound. Metabolites are characterized via HRMS .
- Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition tests quantify environmental risks .
Q. How can computational tools predict metabolic stability or target binding?
- Molecular docking : Simulate binding to enzymes (e.g., kinases with imidazole-binding pockets) using AutoDock Vina. Prioritize scaffolds with ΔG ≤ -8 kcal/mol .
- QSAR models : Correlate logP and polar surface area with hepatic microsomal clearance data to predict metabolic stability .
- DFT calculations : Identify electron-rich regions (e.g., isoxazole N-O) susceptible to cytochrome P450 oxidation .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
